molecular formula C16H21BrN2O3 B3107323 (2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide CAS No. 1609407-32-0

(2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide

Cat. No. B3107323
CAS RN: 1609407-32-0
M. Wt: 369.25
InChI Key: OXPQQWKZSDRULE-UHFFFAOYSA-N
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Description

(2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide, also known as PTMBA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been explored in detail.

Scientific Research Applications

Metabolism Studies

Studies have focused on understanding the metabolism of compounds structurally related to (2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide. For instance, the metabolism of thiazole benzenesulfonamide derivatives, which share functional groups with the compound , was explored to understand their biotransformation and excretion patterns in rats. This research identified novel metabolites and elucidated pathways involved in metabolism, offering insights into how such compounds are processed in biological systems (Tang et al., 2002).

Pharmacological Effects

Compounds with structural similarities to (2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide have been studied for their pharmacological effects. For example, research on Orexin-1 Receptor mechanisms showed that certain antagonists can reduce compulsive food consumption, indicating potential therapeutic applications for eating disorders (Piccoli et al., 2012).

Chemical Synthesis and Modification

Chemical synthesis studies have been conducted on related compounds, exploring the synthesis of derivatives with potential pharmacological activities. Such research contributes to drug discovery by identifying new compounds with desirable biological activities and establishing synthetic pathways for their production (Tashiro et al., 1989).

Biomarker Development

Research has also delved into the potential of structurally similar compounds to serve as biomarkers. For example, studies on heterocyclic amines formed during cooking identified metabolites that can serve as biomarkers for exposure to potentially carcinogenic substances (Frandsen et al., 2002).

Toxicological Studies

Toxicological studies have assessed the effects of related compounds on biological systems. For instance, research on 4,4'-Methylenedianiline (MDA) and its metabolites provided insights into the mechanisms of toxicity and potential health risks posed by exposure to such chemicals (Kautiainen et al., 1998).

properties

IUPAC Name

1-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3.BrH/c1-19-14-8-12(9-15(20-2)16(14)21-3)10-17-11-13-6-4-5-7-18-13;/h4-9,17H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPQQWKZSDRULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC=N2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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